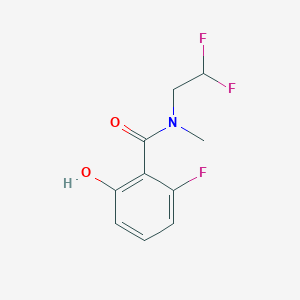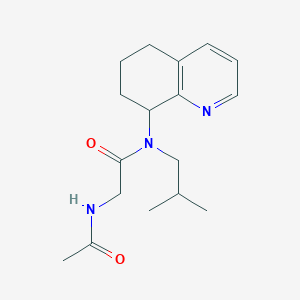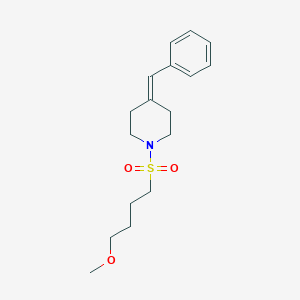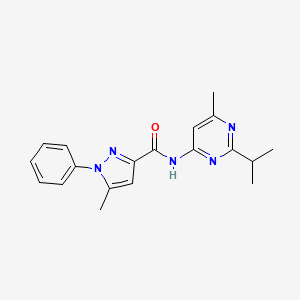![molecular formula C19H18ClN3O2S B7662052 N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7662052.png)
N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide, also known as CMIO, is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has shown promising results in various studies.
作用机制
The mechanism of action of N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide is not fully understood. However, studies have suggested that it may act on different targets, such as enzymes and receptors, to exert its effects. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This inhibition leads to DNA damage and cell death. In neurodegenerative diseases, this compound has been found to activate the Nrf2-ARE pathway, a signaling pathway that regulates the expression of antioxidant and detoxifying enzymes. This activation leads to the reduction of oxidative stress and neuroinflammation. In inflammation, this compound has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This inhibition leads to the reduction of inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and cause DNA damage. In neurodegenerative diseases, this compound has been found to reduce oxidative stress, prevent neuroinflammation, and protect neurons from cell death. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines, inhibit the activity of NF-κB, and reduce inflammation.
实验室实验的优点和局限性
N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be stable under different conditions. It has also been found to have low toxicity and high selectivity for its targets. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and efficacy. It also has limited pharmacokinetic data, which makes it difficult to determine its optimal dosage and administration route.
未来方向
There are several future directions for the study of N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Another direction is to study its mechanism of action in more detail, to identify its targets and pathways. Additionally, future studies could focus on improving its solubility and pharmacokinetic properties, to enhance its efficacy and bioavailability. Finally, more research is needed to determine its safety and toxicity profile, to ensure its potential as a safe and effective therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method involves the reaction of different compounds in the presence of a catalyst. Its mechanism of action is not fully understood, but it has been found to act on different targets to exert its effects. It has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound has the potential to be a valuable therapeutic agent for cancer, neurodegenerative diseases, and inflammation.
合成方法
The synthesis of N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide involves the reaction of 2-methylsulfanyl-1H-imidazole, 3-chloro-2-(methoxymethyl)aniline, and 3-aminobenzamide in the presence of a catalyst. The reaction takes place in a solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The product is then purified using different techniques, such as column chromatography or recrystallization.
科学研究应用
N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide has been used in various scientific research applications, such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, this compound has been studied for its neuroprotective effects. It has been found to protect neurons from oxidative stress and prevent neuroinflammation. In inflammation research, this compound has been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
属性
IUPAC Name |
N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-12-15-16(20)7-4-8-17(15)22-18(24)13-5-3-6-14(11-13)23-10-9-21-19(23)26-2/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXTWIBNLRZQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)pyrimidin-4-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7661982.png)
![3-[4-(2-Oxopyrrolidin-1-yl)piperidin-1-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7661983.png)
![1-[4-(5-Ethyl-3-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-2-pyridin-2-ylethanone](/img/structure/B7661988.png)

![3-(3-Chlorophenyl)-1-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)propan-1-one](/img/structure/B7662026.png)
![N-[[4-(methylsulfamoylmethyl)phenyl]methyl]cycloheptene-1-carboxamide](/img/structure/B7662035.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone](/img/structure/B7662040.png)

![1-[2-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B7662045.png)
![4-[4-[(4-Methyl-2,3-dihydroindol-1-yl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7662059.png)
![3-[(1R)-1-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]amino]ethyl]phenol](/img/structure/B7662060.png)
